molecular formula C12H10O2 B8129088 2-(Methoxy-d3)naphthalene-1-carbaldehyde

2-(Methoxy-d3)naphthalene-1-carbaldehyde

Cat. No.: B8129088
M. Wt: 189.22 g/mol
InChI Key: YIQGLTKAOHRZOL-FIBGUPNXSA-N
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Description

2-(Methoxy-d3)naphthalene-1-carbaldehyde is a deuterated derivative of naphthalene-1-carbaldehyde. This compound is characterized by the presence of a trideuteriomethoxy group attached to the naphthalene ring, which is a significant modification that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-d3)naphthalene-1-carbaldehyde typically involves the introduction of a trideuteriomethoxy group to the naphthalene-1-carbaldehyde. One common method involves the reaction of naphthalene-1-carbaldehyde with trideuteriomethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of trideuteriomethanol as a starting material is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-d3)naphthalene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trideuteriomethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(Trideuteriomethoxy)naphthalene-1-carboxylic acid.

    Reduction: 2-(Trideuteriomethoxy)naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxy-d3)naphthalene-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)naphthalene-1-carbaldehyde
  • 2-(Ethoxymethoxy)naphthalene-1-carbaldehyde
  • 2-(Propoxymethoxy)naphthalene-1-carbaldehyde

Uniqueness

2-(Methoxy-d3)naphthalene-1-carbaldehyde is unique due to the presence of the trideuteriomethoxy group, which can significantly alter its chemical properties and reactivity compared to its non-deuterated analogs. This modification can enhance its stability and influence its interactions in various chemical and biological systems.

Properties

IUPAC Name

2-(trideuteriomethoxy)naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGLTKAOHRZOL-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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